molecular formula C9H7ClN2 B182448 4-Chloro-1-phenylpyrazole CAS No. 6831-92-1

4-Chloro-1-phenylpyrazole

Cat. No.: B182448
CAS No.: 6831-92-1
M. Wt: 178.62 g/mol
InChI Key: OAWHISBYSDFHHU-UHFFFAOYSA-N
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Description

4-Chloro-1-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 The presence of a chlorine atom at the 4-position and a phenyl group at the 1-position makes this compound a unique derivative with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-phenylpyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with acetylenic ketones. The reaction typically proceeds under mild conditions and can yield a mixture of regioisomers . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using hydrazine derivatives and acetylenic ketones. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-phenylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the phenyl group.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-1-phenylpyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenylpyrazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The compound may activate or inhibit specific pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    4-Phenylpyrazole: Lacks the chlorine atom at the 4-position, resulting in different chemical properties.

    4-Bromo-1-phenylpyrazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    1-Phenyl-3-methylpyrazole: Contains a methyl group at the 3-position, altering its chemical behavior.

Uniqueness: 4-Chloro-1-phenylpyrazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the phenyl group enhances its stability and biological activity.

Properties

IUPAC Name

4-chloro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHISBYSDFHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345011
Record name 4-Chloro-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-92-1
Record name 4-Chloro-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6831-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the provided abstract [] demonstrates the successful synthesis of 4-iodo-1-phenylpyrazole and 1-(p-bromophenyl)pyrazole using 1-phenylpyrazol-4-ylmagnesium bromide as a starting material, it specifically states that "4-chloro-1-phenylpyrazole does not" form under the same conditions. This suggests that alternative synthetic routes may be required for the preparation of this compound.

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